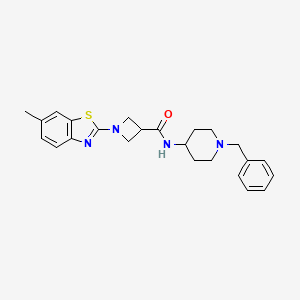
N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key characteristics include:
- Molecular Weight : Approximately 312.47 g/mol
- Functional Groups : Contains a benzylpiperidine moiety and a benzothiazole ring, which are known for their pharmacological significance.
This compound exhibits various pharmacological activities primarily through modulation of neurotransmitter systems and receptor interactions.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmitter release.
- Inhibition of Enzymatic Activity : Research indicates potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antiproliferative activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 19.9 |
| Compound B | OVCAR-3 (Ovarian) | 75.3 |
| Compound C | COV318 (Ovarian) | 50.0 |
These findings suggest that the compound's structural components contribute to its effectiveness against cancer cells by inducing apoptosis or inhibiting cell proliferation.
Neuropharmacological Effects
The benzylpiperidine structure is associated with various neuropharmacological effects. Studies indicate that similar compounds can modulate dopamine and serotonin receptors, leading to potential applications in treating mood disorders and neurodegenerative diseases.
Study 1: CCR3 Antagonism
A related compound was investigated for its ability to act as a CCR3 antagonist. The study found that modifications in the piperidine structure enhanced binding affinity and functional antagonism:
- Binding Affinity : Improved from micromolar to low nanomolar range.
- Functional Assay : Demonstrated significant inhibition of eotaxin-induced calcium mobilization in human eosinophils.
Study 2: Antitumor Activity
A series of benzothiazole derivatives were evaluated for their antitumor properties. The results indicated that modifications to the azetidine core could enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-7-8-21-22(13-17)30-24(26-21)28-15-19(16-28)23(29)25-20-9-11-27(12-10-20)14-18-5-3-2-4-6-18/h2-8,13,19-20H,9-12,14-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNCAXJVGKWWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













